molecular formula C6H4N4O2 B15231834 Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid

Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid

Cat. No.: B15231834
M. Wt: 164.12 g/mol
InChI Key: NVEQHNAJXJTOML-UHFFFAOYSA-N
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Description

Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both imidazole and triazine rings. The presence of these rings imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid typically involves the cyclization of 1,2,4-triazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of monocyclic 1,2,4-triazine with bromo aldehyde, followed by cyclization to form the protected C-nucleoside. This process can be further modified to introduce various substituents on the imidazo[2,1-f][1,2,4]triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid involves its interaction with specific molecular targets. For instance, it inhibits adenosine deaminase by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes like adenosine deaminase sets it apart from other similar compounds .

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

imidazo[2,1-f][1,2,4]triazine-4-carboxylic acid

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H,11,12)

InChI Key

NVEQHNAJXJTOML-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=NC=N2)C(=O)O

Origin of Product

United States

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